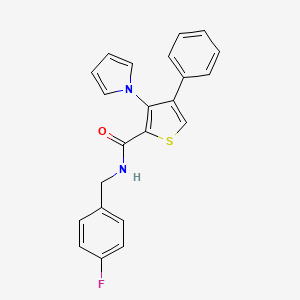

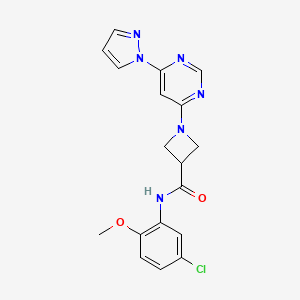

![molecular formula C23H22N4O4 B2392127 N-(3,4-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260913-72-1](/img/structure/B2392127.png)

N-(3,4-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(3,4-dimethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, and solubility can provide important information about a compound’s behavior under different conditions. Unfortunately, specific physical and chemical properties for this compound are not available in the current literature .Scientific Research Applications

Synthesis and Chemical Reactions : A study by Chikaoka et al. (2003) explored the synthesis of tetrahydroindol-2-one derivatives through the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(methylthio)acetamides, including compounds related to N-(3,4-dimethoxyphenyl) derivatives. This method was applied to the formal synthesis of 3-demethoxyerythratidinone, a naturally occurring Erythrina alkaloid (Shiho Chikaoka et al., 2003).

Anticancer Properties : Moghadam and Amini (2018) synthesized a novel compound derived from indibulin and combretastatin scaffolds, showing cytotoxic activity against breast cancer cell lines with good selectivity over normal cells. This highlights the potential of related compounds in cancer research (Ebrahim Saeedian Moghadam & M. Amini, 2018).

Coordination Complexes and Antioxidant Activity : Chkirate et al. (2019) studied pyrazole-acetamide derivatives, including similar structures, to synthesize Co(II) and Cu(II) coordination complexes. The complexes displayed significant antioxidant activity, indicating their potential in biochemical applications (K. Chkirate et al., 2019).

Pharmacological Evaluation : Research by Faheem (2018) focused on the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This study provides insight into the pharmacological applications of compounds structurally related to your compound of interest (M. Faheem, 2018).

α-Glucosidase Inhibitory Potential : A study by Iftikhar et al. (2019) synthesized N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide, demonstrating promising inhibitory potential against α-glucosidase. This research is relevant in the context of diabetes treatment and management (M. Iftikhar et al., 2019).

Antimicrobial Activity : Bondock et al. (2008) synthesized new heterocycles incorporating an antipyrine moiety. Some compounds exhibited antimicrobial properties, highlighting the potential for developing new antimicrobial agents (S. Bondock et al., 2008).

Potential Antipsychotic Agents : Research by Wise et al. (1987) described the synthesis and pharmacological evaluation of a series of novel compounds, including 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which showed an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors (L D Wise et al., 1987).

Green Chemistry Applications : A study by Weisshaar and Böger (1989) investigated chloroacetamides, including 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl) acetamide, as herbicides for controlling annual grasses and broad-leaved weeds in various crops (H. Weisshaar & P. Böger, 1989).

Polymer Science : Mansoori et al. (2012) developed thermally stable polyimides and a poly(amide-imide) containing a 1,3,4-oxadiazole-2-pyridyl pendant group, indicating the use of related compounds in the creation of new materials with specific properties (Y. Mansoori et al., 2012).

Mechanism of Action

Target of Action

The primary targets of this compound are the CLK1 and DYRK1A kinases . These kinases are part of the Ser/Thr kinases family, which includes CDK5, GSK3, DYRK1A, CLK1, and CK1 . They play a crucial role in the regulation of various cellular processes and are involved in major diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases .

Mode of Action

The compound interacts with its targets (CLK1 and DYRK1A kinases) by inhibiting their activity . This inhibition is achieved through the compound’s ability to bind to these kinases, thereby preventing them from carrying out their normal function

Biochemical Pathways

The inhibition of CLK1 and DYRK1A kinases affects various biochemical pathways. These kinases are implicated in numerous regulation processes, especially in Alzheimer’s disease . .

Result of Action

The result of the compound’s action is the inhibition of CLK1 and DYRK1A kinases, which leads to alterations in the cellular processes regulated by these kinases . The molecular and cellular effects of this action are complex and depend on the specific cellular context. Detailed studies are needed to fully understand these effects.

properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O4/c1-15-6-8-16(9-7-15)22-25-23(31-26-22)18-5-4-12-27(18)14-21(28)24-17-10-11-19(29-2)20(13-17)30-3/h4-13H,14H2,1-3H3,(H,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVXBZQCEZOAJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4=CC(=C(C=C4)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-[(cyclopropylmethoxy)methyl]morpholine-4-carboxylate](/img/structure/B2392045.png)

![5-bromo-N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]furan-2-carboxamide](/img/structure/B2392047.png)

![(4-(4-bromo-3-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2392051.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2392056.png)